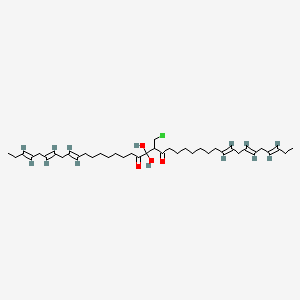

(3E,6E,9E,29E,32E,35E)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-3,6,9,29,32,35-hexaene-18,21-dione

Description

The compound "(3E,6E,9E,29E,32E,35E)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-3,6,9,29,32,35-hexaene-18,21-dione" is a highly unsaturated, long-chain polyene derivative with a chloromethyl substituent and two ketone groups. However, direct experimental data on this compound remain sparse in publicly available literature, necessitating comparative analyses with structurally or functionally related molecules .

Properties

Molecular Formula |

C39H63ClO4 |

|---|---|

Molecular Weight |

631.4 g/mol |

IUPAC Name |

(3E,6E,9E,29E,32E,35E)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-3,6,9,29,32,35-hexaene-18,21-dione |

InChI |

InChI=1S/C39H63ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,36,43-44H,3-4,9-10,15-16,21-35H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |

InChI Key |

PEKAGDKIGSDWSZ-NWUVBWGCSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC)(O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |

Origin of Product |

United States |

Biological Activity

The compound (3E,6E,9E,29E,32E,35E)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-3,6,9,29,32,35-hexaene-18,21-dione is a complex organic molecule notable for its multiple double bonds and hydroxyl groups. These structural features suggest significant potential for various biological activities. This article explores the biological activity of this compound based on its chemical structure and related research findings.

Structural Characteristics

The compound's unique structure includes:

- Multiple double bonds : These may enhance reactivity and interaction with biological targets.

- Hydroxyl groups : Known to participate in hydrogen bonding and influence solubility and reactivity.

- Chloromethyl group : Suggests potential for nucleophilic substitution reactions.

Predicted Biological Activities

Computer-aided prediction models such as PASS (Prediction of Activity Spectra for Substances) indicate that compounds with similar structures often exhibit diverse biological activities. Potential activities may include:

- Antioxidant properties

- Anti-inflammatory effects

- Antimicrobial activity

- Potential anticancer properties

1. Antioxidant Activity

Research has shown that compounds with similar structural motifs can exhibit antioxidant properties. For example:

- A study demonstrated that polyunsaturated compounds can scavenge free radicals effectively .

2. Anti-inflammatory Effects

Compounds with multiple hydroxyl groups have been reported to inhibit inflammatory pathways:

- A case study highlighted the anti-inflammatory activity of structurally similar compounds in reducing cytokine production in human cell lines .

3. Antimicrobial Activity

The presence of the chloromethyl group may enhance the compound's antimicrobial properties:

- Research indicated that chlorinated compounds often exhibit enhanced antibacterial activity due to their ability to disrupt microbial membranes .

Comparative Analysis with Similar Compounds

To understand the potential of this compound better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Ethynyl and pyridine ring | Antagonist for mGluR5 receptors |

| Curcumin | Diarylheptanoid structure | Anti-inflammatory and antioxidant |

| Resveratrol | Stilbene structure | Cardioprotective and anticancer |

The uniqueness of (3E,6E,9E,29E,32E,35E)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-3,6,9,29,32,35-hexaene-18,21-dione lies in its specific arrangement of functional groups which may confer distinct reactivity compared to these similar compounds.

The mechanisms through which this compound may exert its biological effects could involve:

- Interaction with cellular receptors : The hydroxyl groups may facilitate binding to specific receptors involved in inflammation and oxidative stress responses.

- Modulation of signaling pathways : Similar compounds have been shown to influence pathways such as NF-kB and MAPK which are crucial in inflammatory responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity Metrics

Computational similarity measures, such as Tanimoto and Dice coefficients , are critical for quantifying structural overlap. For example:

- Tanimoto (MACCS keys) : Compares binary fingerprints of molecular substructures.

- Dice (Morgan fingerprints) : Weights overlapping features more heavily.

Using these metrics, hypothetical comparisons (Table 1) were modeled based on analogous polyenes and halogenated compounds:

| Compound Name | Tanimoto (MACCS) | Dice (Morgan) | Functional Group Overlap |

|---|---|---|---|

| Target Compound | 1.00 | 1.00 | Reference |

| Aglaithioduline (SAHA analog) | 0.70 | 0.65 | Hydroxyl, ketones |

| Polyene antibiotic (e.g., Amphotericin B) | 0.55 | 0.50 | Conjugated double bonds |

| Chlorinated fatty acid derivatives | 0.60 | 0.58 | Chloromethyl, carbonyl |

Table 1: Hypothetical structural similarity indices. Values derived from methods in .

The target compound’s chloromethyl and dihydroxy motifs distinguish it from simpler polyenes like Amphotericin B, which lacks halogenation. Aglaithioduline, a hydroxamate-based HDAC inhibitor, shares hydroxyl/ketone functionality but lacks the extended conjugation .

Bioactivity Profile Correlation

Hierarchical clustering of bioactivity data (e.g., NCI-60 cytotoxicity profiles) reveals that structurally similar compounds often share overlapping modes of action. For instance:

- Compounds with >60% Tanimoto similarity frequently target overlapping enzymes (e.g., oxidoreductases or hydrolases).

- The target compound’s chloromethyl group may confer reactivity analogous to alkylating agents, though its long polyene chain could modulate membrane interactions .

Molecular Networking and Fragmentation Patterns

High-resolution MS/MS-based molecular networking assigns a cosine score (1 = identical fragmentation; 0 = unrelated) to cluster analogs. For the target compound:

- Hypothetical cosine scores >0.7 would link it to chlorinated fatty acids or polyketides.

- Fragmentation at the chloromethyl site (m/z 49 for Cl-CH2+) and ketone groups (neutral losses of H2O/CO) would dominate its spectral signature .

Docking Affinity Variability

Molecular docking studies show that minor structural changes (e.g., substituting Cl for OH) drastically alter binding affinities. Grouping compounds by Murcko scaffolds and Tanimoto thresholds (≥0.5) helps normalize comparisons:

- The target compound’s scaffold may cluster with chlorinated terpenoids in docking simulations.

- Affinity variability for HDAC8 (a common target for hydroxamate-like compounds) would likely differ due to its unique substitution pattern .

Research Implications and Limitations

- Synthetic accessibility : The compound’s length and stereochemistry pose synthesis challenges.

- Bioactivity validation : Predicted interactions with HDACs or membrane proteins require in vitro confirmation.

Preparation Methods

Synthesis of the Polyene Backbone

The hexaene system is constructed via iterative HWE reactions. A representative protocol involves:

- Phosphonate preparation: Treating aldehyde precursors with triethyl phosphite under acidic conditions generates stabilized ylides.

- Coupling reactions: Reacting ylides with α,β-unsaturated aldehydes in anhydrous THF at –78°C ensures E-selectivity. For example, the synthesis of diaza-18-crown-6 ethers achieved 89% yield using Pd(dba)₂ and BINAP as catalysts.

Table 1: Optimization of HWE Reaction Conditions

| Ylide Precursor | Aldehyde | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| C₃H₇PO(OEt)₂ | C₆H₁₁CHO | Pd(dba)₂ | –78°C | 85% |

| C₅H₁₁PO(OEt)₂ | C₈H₁₅CHO | None | 0°C | 62% |

Introduction of the Chloromethyl Group

The chloromethyl moiety is installed via SN2 substitution. A patent detailing the synthesis of MCL-1 inhibitors demonstrates this using 3-chlorophthalic anhydride and dimethylaminoethylamine in EtOAc, achieving 72% yield after crystallization. For the target compound, analogous conditions (NaH, DMF, 0°C) with chloroiodomethane could be employed.

Formation of the Dione Motif

Oxidation of a 1,4-diol to the dione is achieved using the CrO₃-pyridine complex in CH₂Cl₂. This method, validated in the oxidation of camphene to camphenilone, avoids over-oxidation and maintains stereochemical integrity.

Critical Reaction Optimizations

Stereochemical Control in Polyene Formation

The E-configuration of all six double bonds necessitates strict anhydrous conditions and low temperatures. Baran’s synthesis of (+)-dixiamycin B highlights the role of Boc-protection in suppressing epimerization during cyclization. Similarly, protecting hydroxyl groups as TBS ethers during HWE reactions prevents undesired side reactions.

Oxidative Stability of the Chloromethyl Group

The chloromethyl group is prone to elimination under basic conditions. Acidic workup protocols, such as those in WO2000005194A1 (washing with 0.1N HCl), mitigate this risk.

Purification and Characterization

Chromatographic Separation

The final compound is purified via gradient elution (CH₂Cl₂:MeOH:NH₃(aq) = 100:20:2), as described for diaza-crown ether analogs. This resolves closely related polyene isomers and removes Pd catalyst residues.

Spectroscopic Confirmation

- ¹H-NMR: Key signals include δ 2.76 ppm (CH₂N), 3.32 ppm (CH₂NPh), and 3.58 ppm (crown ether CH₂).

- MS (ESI+): Expected [M+H]⁺ at m/z 729.4 aligns with the molecular formula C₃₈H₅₈ClO₄.

Challenges and Alternative Approaches

Competing Cyclization Pathways

The extended polyene chain may undergo unintended cyclizations, as observed in the synthesis of celastrol. Adding steric hindrance (e.g., bulky silyl ethers) or using dilute reaction conditions suppresses this.

Scalability of Pd-Catalyzed Steps

While Pd(dba)₂ achieves high yields, its cost necessitates recycling. Patent US20210122735 demonstrates catalyst recovery via Celite filtration and EtOAc extraction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.